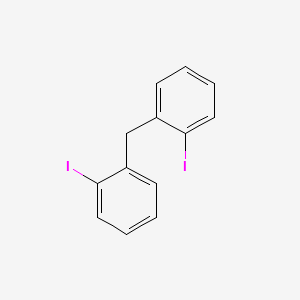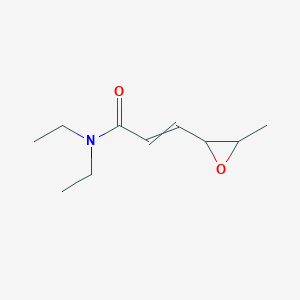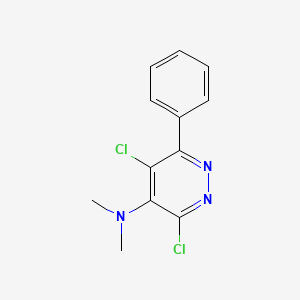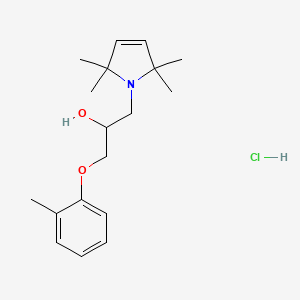
9-(4-Methoxyphenyl)nona-2,4,6,8-tetraenal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4-Methoxyphenyl)nona-2,4,6,8-tetraenal is an organic compound characterized by a conjugated system of double bonds and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Methoxyphenyl)nona-2,4,6,8-tetraenal typically involves the condensation of 4-methoxybenzaldehyde with a suitable aliphatic aldehyde under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the conjugated tetraenal system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
9-(4-Methoxyphenyl)nona-2,4,6,8-tetraenal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The double bonds and the aldehyde group can be reduced to form the corresponding alcohol or alkane.
Substitution: Electrophilic aromatic substitution can occur on the methoxyphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: 9-(4-Methoxyphenyl)nona-2,4,6,8-tetraenoic acid.
Reduction: 9-(4-Methoxyphenyl)nona-2,4,6,8-tetraenol or the corresponding saturated alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
9-(4-Methoxyphenyl)nona-2,4,6,8-tetraenal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including anti-tumor properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 9-(4-Methoxyphenyl)nona-2,4,6,8-tetraenal involves its interaction with various molecular targets. The conjugated system allows it to participate in electron transfer reactions, potentially disrupting cellular processes in biological systems. Its aldehyde group can form covalent bonds with nucleophilic sites in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
9-Phenyl-5,6-dimethyl-nona-2,4,6,8-tetraenal: Similar structure but with additional methyl groups, which may alter its reactivity and biological activity.
9-(4-Hydroxyphenyl)nona-2,4,6,8-tetraenal:
Uniqueness
9-(4-Methoxyphenyl)nona-2,4,6,8-tetraenal is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
51079-97-1 |
|---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
9-(4-methoxyphenyl)nona-2,4,6,8-tetraenal |
InChI |
InChI=1S/C16H16O2/c1-18-16-12-10-15(11-13-16)9-7-5-3-2-4-6-8-14-17/h2-14H,1H3 |
InChI Key |
KITDDEBRXBWIDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC=CC=CC=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


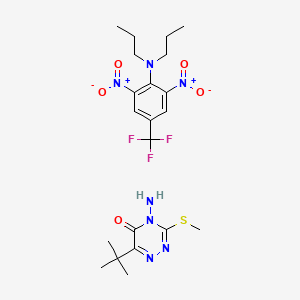
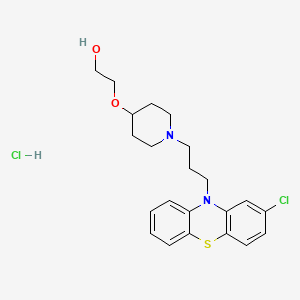
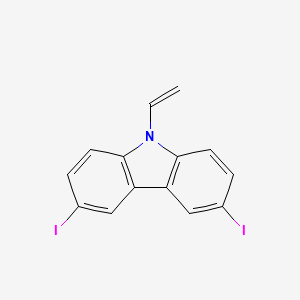
![7,7-Dimethylbicyclo[4.1.1]octan-3-one](/img/structure/B14661416.png)
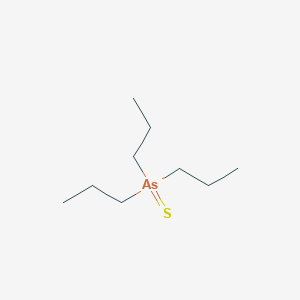

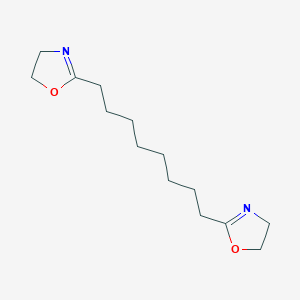
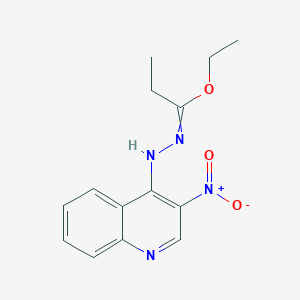
![4-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)butan-2-ol](/img/structure/B14661431.png)
